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molecular formula C9H9F2NO B8703822 2-Cyclopropyl-3-(difluoromethoxy)pyridine

2-Cyclopropyl-3-(difluoromethoxy)pyridine

Cat. No. B8703822
M. Wt: 185.17 g/mol
InChI Key: YTGOZZCAFDITEN-UHFFFAOYSA-N
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Patent
US09102621B2

Procedure details

Cyclopropylboronic acid (383 mg, 4.5 mmol) and potassium phosphate tribasic (1.89 g, 8.9 mmol) were added to a solution of 2-bromo-3-difluoromethoxypyridine (Preparation 102, 570 mg, 2.5 mmol). The mixture was heated to 80° C. and degassed thoroughly by bubbling nitrogen through the mixture. After 30 minutes, the reaction was heated to 95° C. and tricyclohexylphosphine (84 mg, 0.30 mmol) was added followed by palladium acetate (32 mg, 0.14 mmol). The reaction was stirred at 95° C. for 18 hours then cooled to room temperature. The mixture was filtered through arbocel, washing with EtOAc and the filtrate concentrated in vacuo. The residue was then purified by flash column chromatography eluting with EtOAc:heptane 1:5 to afford the title compound as a colourless oil (273 mg, 58%).
Quantity
383 mg
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
catalyst
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].Br[C:16]1[C:21]([O:22][CH:23]([F:25])[F:24])=[CH:20][CH:19]=[CH:18][N:17]=1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:1]1([C:16]2[C:21]([O:22][CH:23]([F:25])[F:24])=[CH:20][CH:19]=[CH:18][N:17]=2)[CH2:3][CH2:2]1 |f:1.2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
383 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate tribasic
Quantity
1.89 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
570 mg
Type
reactant
Smiles
BrC1=NC=CC=C1OC(F)F
Step Two
Name
Quantity
84 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Step Three
Name
Quantity
32 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 95° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed thoroughly
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 95° C.
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through arbocel
WASH
Type
WASH
Details
washing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then purified by flash column chromatography
WASH
Type
WASH
Details
eluting with EtOAc:heptane 1:5

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C1=NC=CC=C1OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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